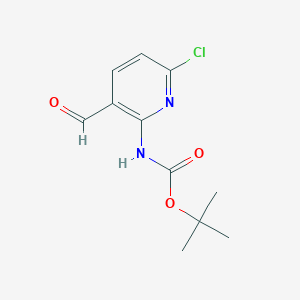

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWRRFRNWSKWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679632 | |

| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294659-72-6 | |

| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate, a key building block in medicinal chemistry. This document moves beyond a simple recitation of analytical data, offering a deep dive into the causal relationships between the molecule's structure and its spectral signatures. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this guide serves as a self-validating reference for researchers. Each section is designed to not only present the data but also to explain the underlying scientific principles and experimental considerations, ensuring a robust understanding of the molecule's three-dimensional architecture and electronic properties.

Introduction: The Significance of a Substituted Pyridine

This compound (Molecular Formula: C₁₁H₁₃ClN₂O₃, Molecular Weight: 256.69 g/mol , CAS: 294659-72-6) is a highly functionalized pyridine derivative.[1] Such scaffolds are of immense interest in drug discovery due to the pyridine ring's ability to act as a bioisostere for a phenyl group, its capacity for hydrogen bonding, and its role in coordinating to metallic centers in metalloenzymes. The presence of a chloro group, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc)-protected amine on the pyridine core provides multiple points for synthetic elaboration, making it a versatile intermediate for the synthesis of complex bioactive molecules.[2][3]

A thorough understanding of its structural features is paramount for predicting its reactivity, designing synthetic routes, and understanding its interactions with biological targets. This guide will elucidate the structural characteristics of this molecule through a multi-technique analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed map of the atomic connectivity can be constructed.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol outlines the key steps for obtaining high-quality 1D and 2D NMR spectra.[5][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[7]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.[8]

-

Predicted ¹H NMR Spectral Analysis

Based on the structure, the following ¹H NMR signals are predicted (in CDCl₃). The numbering scheme used for assignment is provided below.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | s | 1H | H7 (CHO) | Aldehyde protons are highly deshielded due to the anisotropic effect of the carbonyl group. |

| ~8.5 | d | 1H | H4 | Aromatic proton ortho to the electron-withdrawing formyl group and meta to the chloro group. |

| ~7.5 | d | 1H | H5 | Aromatic proton meta to the formyl group and ortho to the chloro group. |

| ~8.2 | br s | 1H | N-H | The carbamate N-H proton signal is often broad and its chemical shift is concentration-dependent. |

| ~1.5 | s | 9H | H11 (t-Bu) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet in an upfield region. |

Note: Predicted chemical shifts can vary. These values are for illustrative purposes.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~188 | C7 (CHO) | The carbonyl carbon of an aldehyde is highly deshielded. |

| ~152 | C9 (C=O) | The carbonyl carbon of the carbamate appears at a characteristic downfield shift. |

| ~155 | C2 | Aromatic carbon bearing the carbamate group. |

| ~150 | C6 | Aromatic carbon bearing the chloro group. |

| ~140 | C4 | Aromatic CH carbon. |

| ~125 | C5 | Aromatic CH carbon. |

| ~120 | C3 | Aromatic carbon bearing the formyl group. |

| ~82 | C10 (t-Bu) | Quaternary carbon of the tert-butyl group. |

| ~28 | C11 (t-Bu) | The three equivalent methyl carbons of the tert-butyl group. |

Note: Predicted chemical shifts can vary. These values are for illustrative purposes.

2D NMR for Unambiguous Assignments

-

COSY: A cross-peak between the signals at ~8.5 ppm (H4) and ~7.5 ppm (H5) would confirm their coupling and adjacency on the pyridine ring.

-

HSQC: This experiment would correlate the proton signals to their directly attached carbons (H4 to C4, H5 to C5, and the protons of the tert-butyl group to C11).

-

HMBC: This is key for establishing the overall connectivity. For example, the aldehyde proton (H7) should show correlations to C3 and C4. The N-H proton may show correlations to C2 and C9. The tert-butyl protons (H11) will show a strong correlation to the quaternary carbon C10 and the carbamate carbonyl C9.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.[9][10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Expected Mass Spectrum

-

Molecular Ion: The expected exact mass of the [M+H]⁺ ion is 257.0693. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2+H]⁺ peak at m/z 259.0663 with an intensity of approximately one-third that of the [M+H]⁺ peak.

-

Key Fragmentations: The Boc group is known to fragment in characteristic ways.[11][12] Common losses include:

-

Loss of isobutylene (56 Da): [M+H - 56]⁺, resulting in a carbamic acid derivative.

-

Loss of the entire Boc group (100 Da): [M+H - 100]⁺, leading to the free amine.

-

Loss of tert-butyl cation (57 Da): [M+H - 57]⁺, though less common in ESI.

-

| m/z (Predicted) | Ion |

| 257.07 | [M+H]⁺ |

| 259.07 | [M+2+H]⁺ |

| 201.05 | [M+H - C₄H₈]⁺ |

| 157.02 | [M+H - C₅H₉O₂]⁺ |

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide invaluable data for structure elucidation in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although an experimental crystal structure for this specific molecule is not publicly available, analysis of related structures, such as other substituted pyridinyl carbamates, can provide insights into expected conformations. It is anticipated that the carbamate group will exhibit a planar geometry due to resonance. The orientation of the Boc group relative to the pyridine ring will be influenced by steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the formyl oxygen, are likely to play a significant role in the crystal packing.

Conclusion: A Coherent Structural Picture

The structural analysis of this compound through the synergistic application of NMR spectroscopy and mass spectrometry provides a detailed and self-consistent picture of its molecular architecture. The predicted NMR spectra offer a roadmap for the assignment of all proton and carbon signals, with 2D techniques providing the definitive connections. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways of the Boc protecting group. While a crystal structure would provide the ultimate confirmation of the solid-state conformation, the available data robustly supports the proposed structure. This comprehensive analysis equips researchers with the foundational knowledge required to confidently utilize this versatile building block in the synthesis of novel chemical entities.

References

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3375-3382. Retrieved from [Link]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation in Organic Chemistry (pp. 45-67). John Wiley & Sons. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-576. Retrieved from [Link]

-

Supporting Information. (n.d.). [Various NMR and MS data]. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Guna, M., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(11), 1473-1481. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 13C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). [Various NMR and MS data]. Retrieved from [Link]

-

Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic structure of 3 a. Retrieved from [Link]

-

Van der Pijl, F., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1087-1105. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

ChemBK. (n.d.). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

MDPI. (2020). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ACS Publications. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2012). Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and single‐crystal X‐ray analysis of carbamate 9a. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands | ORNL [ornl.gov]

An In-depth Technical Guide to tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of highly functionalized heterocyclic scaffolds are paramount to the successful development of novel therapeutic agents and complex molecular architectures. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of pharmaceuticals and bioactive natural products. This technical guide focuses on a particularly valuable, yet specialized, building block: tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate .

This document serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into its chemical properties, a detailed examination of its synthesis, an exploration of its reactivity, and a discussion of its applications in contemporary drug discovery. The strategic placement of a chloro substituent, a reactive formyl group, and a protected amine on the pyridine core makes this molecule a trifunctionalized intermediate of significant synthetic potential. The subsequent sections will elucidate the causality behind its utility, offering both theoretical understanding and practical, field-proven methodologies.

Core Chemical and Physical Properties

This compound, with the CAS number 294659-72-6, is a white solid at room temperature.[1] Its molecular structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a formyl (aldehyde) group at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 294659-72-6 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 256.69 g/mol | [1] |

| IUPAC Name | tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |

| Storage | Recommended storage is under an inert gas atmosphere at 2-8°C. | [2] |

Spectroscopic Characterization:

While specific spectra are proprietary to various suppliers, typical spectroscopic data would be expected to show:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet around 1.5 ppm), aromatic protons on the pyridine ring, the aldehyde proton (a singlet downfield, typically >9.5 ppm), and the N-H proton of the carbamate.

-

¹³C NMR: Signals for the carbons of the tert-butyl group, the pyridine ring carbons (with chemical shifts influenced by the substituents), the carbonyl carbon of the carbamate, and the aldehyde carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the carbamate and aldehyde, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the carefully orchestrated functionalization of the pyridine ring. A common synthetic route involves two key transformations: the formylation of a 2-amino-6-chloropyridine derivative and the subsequent protection of the amino group.

Conceptual Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Precursor, 6-Chloro-3-formylpyridin-2-amine

The initial step involves the introduction of a formyl group onto the 2-amino-6-chloropyridine backbone. While various formylation methods exist, the Vilsmeier-Haack reaction is a classic and effective choice for electron-rich aromatic and heteroaromatic systems. However, direct formylation of 2-aminopyridine can be challenging. A more common approach involves the formylation of a related pyridine derivative, followed by the introduction or manipulation of the amino and chloro groups.

A plausible route to the precursor, 6-chloro-3-formylpyridin-2-amine, starts with 2,6-dichloropyridine. This can undergo nitration at the 3-position, followed by selective reduction of the nitro group to an amine, and subsequent formylation.

Step 2: Boc Protection of the Amino Group

The protection of the 2-amino group as a tert-butoxycarbonyl (Boc) carbamate is a crucial step that modulates the reactivity of the molecule for subsequent transformations. This is typically achieved by reacting 6-chloro-3-formylpyridin-2-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[3]

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the di-tert-butyl dicarbonate.[4][5] The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), facilitates the deprotonation of the resulting ammonium species.[4] The unstable tert-butyl carbonate intermediate then decomposes to carbon dioxide and tert-butoxide.[4]

Caption: Mechanism of Boc protection of an amine with (Boc)₂O.

Detailed Experimental Protocol (Illustrative):

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-3-formylpyridin-2-amine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base and Reagent: Add 4-(dimethylamino)pyridine (DMAP, catalytic amount, e.g., 0.1 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any remaining DMAP, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white solid.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

-

The Formyl Group: The aldehyde at the 3-position is a versatile electrophilic handle. It can readily undergo a wide range of transformations, including:

-

Reductive Amination: To introduce a variety of substituted aminomethyl groups.

-

Wittig Reactions and Related Olefinations: To form carbon-carbon double bonds.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the hydroxymethyl group.

-

-

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than chloro-substituents at the 2- or 4-positions. It is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form carbon-carbon bonds with boronic acids.

-

Buchwald-Hartwig Amination: To introduce a wide range of amino substituents.

-

Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

-

Heck Coupling: To form carbon-carbon double bonds with alkenes.

-

-

The Boc-Protected Amino Group: The Boc group serves as a robust protecting group for the 2-amino functionality, preventing it from interfering with reactions targeting the formyl or chloro groups.[6] It is stable to most nucleophilic and basic conditions.[6] A key feature is its lability under acidic conditions (e.g., trifluoroacetic acid in DCM), allowing for the clean deprotection to reveal the free 2-amino group for further functionalization at a later stage in a synthetic sequence.[3]

Strategic Interplay of Functional Groups:

The electron-withdrawing nature of both the chloro and formyl groups deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. The Boc-protected amino group, being electron-donating through resonance, can influence the regioselectivity of certain reactions. This electronic interplay allows for a high degree of control in multi-step syntheses.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex, biologically active molecules. Its trifunctional nature allows for the modular construction of substituted pyridines, which are core scaffolds in many drug candidates.

For example, the synthesis of Edoxaban, an anticoagulant, involves the coupling of a substituted chloropyridine derivative, highlighting the importance of such intermediates in constructing complex pharmaceutical agents.[7] The structural motifs accessible from this compound are relevant to the development of kinase inhibitors, GPCR modulators, and other therapeutic classes where a substituted pyridine core is desired.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8] As recommended, storage at 2-8°C under an inert atmosphere is ideal.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the modern synthetic and medicinal chemist. Its pre-installed, orthogonally reactive functional groups—an electrophilic aldehyde, a cross-coupling-ready chloride, and a protected nucleophilic amine—provide a strategic platform for the efficient and regiocontrolled synthesis of highly substituted pyridine derivatives. Understanding the interplay of these functionalities, as detailed in this guide, allows for the rational design of synthetic routes to complex target molecules, thereby accelerating the discovery and development of new chemical entities with potential therapeutic applications. As the demand for novel and diverse molecular scaffolds continues to grow, the importance of such well-designed building blocks in both academic research and industrial drug development is poised to increase.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]

- Sigma-Aldrich. SAFETY DATA SHEET - Butyl carbamate. (2022-11-15).

- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. (2010-10-28).

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available from: [Link]

-

Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl decarbonate. Available from: [Link]

-

Pozdnev, V. F. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available from: [Link]

- TCI Chemicals. SAFETY DATA SHEET - tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture). (2025-07-23). This is for a related compound and is used for general guidance.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. EP3752488A1.

-

ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available from: [Link]

Sources

- 1. tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate 97% | CAS: 294659-72-6 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. echemi.com [echemi.com]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Characterization of tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate (CAS 294659-72-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical characterization of tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections detail the essential methodologies and expected data for the unequivocal identification and purity assessment of this compound, grounded in established scientific principles.

Introduction: The Role and Importance of CAS 294659-72-6

tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate (CAS 294659-72-6) is a functionalized pyridine derivative. Its structure, featuring a reactive aldehyde group, a chlorine substituent, and a Boc-protected amine, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds.[1] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API), directly impacting its safety and efficacy.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physical and chemical properties of the compound.

| Property | Value | Source |

| CAS Registry Number | 294659-72-6 | [2][3] |

| Chemical Name | tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate | [3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [2] |

| Molecular Weight | 256.69 g/mol | |

| Appearance | White solid | [2] |

| Solubility | Soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |

Structural Elucidation via Spectroscopic Methods

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure of tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR provides information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (based on typical chemical shifts):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.5 | Doublet | 1H | Pyridine ring proton |

| ~7.2 - 7.6 | Doublet | 1H | Pyridine ring proton |

| ~1.5 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 257.06874 |

| [M+Na]⁺ | 279.05068 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule and other adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~2980 | C-H stretch (alkyl) |

| ~1720 | C=O stretch (carbamate) |

| ~1690 | C=O stretch (aldehyde) |

| ~1580 | C=N and C=C stretch (pyridine ring) |

| ~780 | C-Cl stretch |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and APIs.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

-

System Suitability: Inject a standard solution to ensure the chromatographic system is performing adequately (checking for theoretical plates, tailing factor, and reproducibility).

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Synthetic Pathway: A Brief Overview

From a process chemistry perspective, understanding the synthesis of tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate provides context for potential impurities. A common synthetic route involves the reaction of 6-chloro-3-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in an anhydrous solvent.[2]

Caption: Synthetic scheme for tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate.

Conclusion

The comprehensive characterization of tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate using a combination of spectroscopic and chromatographic techniques is critical for its application in pharmaceutical development. This guide outlines the fundamental analytical methodologies and expected data that provide a robust framework for the quality control and assurance of this important synthetic intermediate. Adherence to these principles ensures the reliability and reproducibility of subsequent synthetic steps and the overall quality of the final drug substance.

References

-

ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available from: [Link].

-

MySkinRecipes. tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate. Available from: [Link].

Sources

1H NMR spectrum of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. As structural verification is paramount in drug development, a thorough understanding of the NMR data is essential for confirming molecular identity and purity. This document delves into the theoretical principles governing the spectrum, presents a detailed prediction of chemical shifts and coupling constants, outlines a robust experimental protocol for data acquisition, and provides an expert interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular characterization.

Molecular Structure and Proton Environments

The structure of this compound (Molecular Formula: C₁₁H₁₃ClN₂O₃) contains several distinct functional groups that create unique electronic environments for each proton.[1][2] These environments dictate the resonance frequencies (chemical shifts) and interaction patterns (spin-spin coupling) observed in the ¹H NMR spectrum.

The molecule possesses five unique proton environments, which have been systematically labeled for clarity in the discussion that follows:

-

Hᵃ (9H): The nine equivalent protons of the tert-butyl (Boc) protecting group.

-

Hᵇ (1H): The proton attached to the carbamate nitrogen (NH).

-

Hᶜ and Hᵈ (1H each): The two aromatic protons on the pyridine ring.

-

Hᵉ (1H): The proton of the formyl (aldehyde) group.

A visual representation of the molecule and these proton environments is provided below.

Caption: Molecular structure of this compound with proton environments labeled Hᵃ to Hᵉ.

Theoretical Principles and Spectral Prediction

The predicted ¹H NMR spectrum is derived from fundamental principles of nuclear magnetic resonance, primarily chemical shift and spin-spin coupling. The highly substituted and electronically complex pyridine ring serves as an excellent case study for these effects.

Causality of Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (a phenomenon known as deshielding), causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups increase shielding and move the signal upfield.[3]

-

Pyridine Ring (Hᶜ, Hᵈ): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which generally deshields all ring protons compared to benzene.[4] Protons at the α-positions (C2, C6) are most deshielded (typically δ 8.5-8.8 ppm), while β-protons (C3, C5) are more shielded (δ 7.1-7.5 ppm).[4] In this molecule, the effects of the substituents are additive:

-

The chloro group at C6 is electron-withdrawing via induction.

-

The formyl group at C3 is a powerful electron-withdrawing and deshielding group due to both induction and resonance.[5][6]

-

The carbamate group at C2 is overall electron-donating into the ring through resonance, but its carbonyl group has anisotropic effects.

-

-

Formyl Proton (Hᵉ): Aldehyde protons are characteristically found far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.[7]

-

Carbamate Proton (Hᵇ): The chemical shift of an N-H proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It is typically observed as a broad singlet.

-

tert-Butyl Protons (Hᵃ): The nine protons of the tert-butyl group are in a shielded, aliphatic environment and are not significantly influenced by the aromatic system. They are expected to appear as a sharp singlet at a high field (upfield).[8]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

In this molecule, the most significant coupling will be observed between the two adjacent protons on the pyridine ring, Hᶜ and Hᵈ. This is known as ortho-coupling (³J), which in pyridine derivatives typically has a value of 4-6 Hz.[4] Therefore, the signal for Hᶜ should be split into a doublet by Hᵈ, and reciprocally, the signal for Hᵈ should be split into a doublet by Hᶜ. All other signals (Hᵃ, Hᵇ, Hᵉ) are expected to be singlets as they have no adjacent proton neighbors.

Predicted ¹H NMR Data

Based on the principles above and data from analogous structures, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ is summarized below.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hᵉ (CHO) | 9.8 – 10.2 | 1H | Singlet (s) | N/A | Highly deshielded by the anisotropic effect of the carbonyl group.[7] |

| Hᶜ (Ring) | 8.4 – 8.6 | 1H | Doublet (d) | ~8.0 - 9.0 | Located ortho to the powerfully electron-withdrawing formyl group, leading to significant deshielding. Split by Hᵈ. |

| Hᵈ (Ring) | 7.4 – 7.6 | 1H | Doublet (d) | ~8.0 - 9.0 | Less deshielded than Hᶜ as it is meta to the formyl group. Split by Hᶜ. The ortho-coupling constant (³J) for pyridines is characteristic.[4] |

| Hᵇ (NH) | 8.8 – 9.2 (variable) | 1H | Broad Singlet (br s) | N/A | Chemical shift is solvent and concentration-dependent. Often broad due to quadrupolar relaxation and chemical exchange. |

| Hᵃ (t-Butyl) | 1.5 – 1.6 | 9H | Singlet (s) | N/A | Aliphatic protons in a shielded environment, giving a characteristic sharp singlet.[8] |

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common first choice, but Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous for observing exchangeable protons like N-H.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) containing a small amount of Tetramethylsilane (TMS, 0.03% v/v) as an internal standard (δ = 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially for quantitative analysis.

-

Acquisition Time (AQ): At least 2.5 seconds.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption peaks. Apply a baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all distinct signals and normalize the values relative to a known signal (e.g., set the 9H singlet of the t-butyl group to an integral of 9.0).

Spectrum Interpretation and Validation

The acquired spectrum should be analyzed by correlating the experimental data with the predictions.

-

Signal Assignment:

-

Identify the sharp singlet at ~1.5-1.6 ppm. Its integration value of 9H confirms it as the tert-butyl group (Hᵃ) .

-

Locate the singlet in the far downfield region of ~9.8-10.2 ppm. This is unequivocally the formyl proton (Hᵉ) .

-

Identify the two doublets in the aromatic region. The more downfield doublet (~8.4-8.6 ppm) is assigned to Hᶜ , being ortho to the formyl group. The more upfield doublet (~7.4-7.6 ppm) is assigned to Hᵈ . The coupling constants for both doublets must be identical, confirming their interaction.

-

Search for a broad singlet, likely between 8.8 and 9.2 ppm in CDCl₃. This corresponds to the carbamate N-H proton (Hᵇ) . Its broadness and variable position are characteristic. A D₂O exchange experiment can be performed to confirm this assignment; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H signal will disappear.

-

-

Data Validation: The spectrum is considered validated when all observed signals are assigned, the integration values match the number of protons in each environment, and the observed multiplicities and coupling constants are consistent with the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and provides a definitive fingerprint for its structural verification. The distinct chemical shifts of the formyl, aromatic, and tert-butyl protons, combined with the characteristic ortho-coupling of the pyridine ring protons, create a unique and easily interpretable pattern. This technical guide provides the theoretical foundation and practical methodology for researchers to confidently acquire and interpret this crucial analytical data, ensuring the integrity of their chemical entities in research and development pipelines.

References

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.[5][6]

-

BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.[4]

-

Olah, G. A., et al. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society.[9][10]

-

University College London. (n.d.). Chemical shifts. UCL.[7]

-

PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. National Center for Biotechnology Information.[11]

-

ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK.com.[1]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[12]

-

Fung, F. M. (2019, June 15). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). YouTube.[3]

-

ResearchGate. (2025). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Request PDF.

-

AChemBlock. (n.d.). tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate 97%. AChemBlock.[2]

-

PubChemLite. (2025). Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate. Université du Luxembourg.[13]

-

Supporting Information. (n.d.). Characterization Data of the Products.[8]

Sources

- 1. chembk.com [chembk.com]

- 2. tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate 97% | CAS: 294659-72-6 | AChemBlock [achemblock.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. [PDF] chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. PubChemLite - Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of C11H13ClN2O3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for C11H13ClN2O3 Isomers

The molecular formula C11H13ClN2O3 represents a fascinating analytical challenge, encapsulating multiple isomeric structures with distinct functionalities and applications. Among these, the fungicide Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) stands out for its widespread use in agriculture and the consequent need for rigorous residue analysis.[1][2] Another notable isomer is (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key intermediate in the synthesis of the anticoagulant drug Apixaban.[3] The structural diversity within this single molecular formula necessitates robust and precise analytical methodologies to ensure product quality, food safety, and regulatory compliance. Mass spectrometry, with its unparalleled sensitivity and specificity, emerges as the cornerstone technique for the unambiguous identification and quantification of these isomers. This guide provides a comprehensive exploration of the mass spectrometric behavior of C11H13ClN2O3, with a primary focus on Boscalid, offering field-proven insights into fragmentation patterns, analytical workflows, and the principles of isomeric differentiation.

The Mass Spectrometric Profile of Boscalid: A Detailed Exploration

Boscalid, a succinate dehydrogenase inhibitor fungicide, is extensively monitored in various food matrices.[4] Its analysis is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that provides excellent selectivity and sensitivity.[4][5]

Ionization and Molecular Ion Formation

In typical LC-MS/MS applications, Boscalid is ionized using electrospray ionization (ESI) in the positive ion mode. This process results in the formation of the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of 343.2.[6] The characteristic isotopic pattern of the two chlorine atoms in the molecule (a 3:1 ratio for 35Cl and 37Cl) serves as an initial confirmation of the elemental composition.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated Boscalid molecule reveals a consistent and diagnostic fragmentation pattern upon collision-induced dissociation (CID). The primary fragmentation pathways involve the cleavage of the amide bond and subsequent rearrangements, leading to the formation of characteristic product ions.

The most abundant and diagnostic product ions observed in the MS/MS spectrum of Boscalid are at m/z 307 and m/z 271.[7] The ion at m/z 307 corresponds to the loss of a chlorine atom from the chloropyridine ring, while the ion at m/z 271 is formed by the further loss of a hydrogen chloride (HCl) molecule. A plausible fragmentation pathway is depicted below:

Caption: Proposed CID fragmentation pathway of protonated Boscalid.

The formation of these fragments is highly reproducible and serves as the basis for selective and sensitive quantification of Boscalid in complex matrices using Multiple Reaction Monitoring (MRM).

Advanced Fragmentation Techniques: A Deeper Insight

Recent advancements in mass spectrometry have introduced alternative fragmentation techniques such as Electron-Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD). These methods can provide complementary structural information to CID. For instance, EAD of Boscalid has been shown to produce unique radical cations, offering an additional layer of confirmation for its identification.

Quantitative Analysis of Boscalid in Food Matrices: A Step-by-Step Workflow

The reliable quantification of Boscalid residues in food is critical for regulatory monitoring. The following protocol outlines a typical workflow for the analysis of Boscalid in a fruit matrix using LC-MS/MS.

Experimental Protocol

-

Sample Preparation (QuEChERS Method) [8][9][10][11][12]

-

Homogenize 10 g of the fruit sample.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) to remove interfering matrix components.

-

Vortex and centrifuge again.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI, positive mode.

-

MRM Transitions:

-

Quantifier: 343.2 -> 307.2

-

Qualifier: 343.2 -> 271.2

-

-

Collision Energy: Optimized for each transition.

-

-

Analytical Workflow Diagram

Caption: A typical workflow for the quantitative analysis of Boscalid.

Differentiating Isomers: The Case of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

While sharing the same elemental composition as Boscalid, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate possesses a distinctly different structure, which is reflected in its mass spectrometric behavior.

Predicted Fragmentation Pattern

Under ESI-MS/MS conditions, the fragmentation of this hydrazonoacetate derivative is expected to differ significantly from that of Boscalid. The primary fragmentation is likely to occur at the ester and hydrazono linkages.

Caption: A predicted fragmentation pathway for a C11H13ClN2O3 isomer.

The distinct fragment ions generated from each isomer allow for their unambiguous differentiation, even if they co-elute chromatographically. High-resolution mass spectrometry can further aid in confirming the elemental composition of the fragment ions, enhancing the confidence in identification.

Data Presentation: A Comparative Overview

| Compound | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| Boscalid | 343.21 | 343.2 | 307.2, 271.2 |

| (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 256.69 | 257.1 | 229.1, 107.1 (Predicted) |

Conclusion: The Power of Mass Spectrometry in Isomer-Specific Analysis

The comprehensive analysis of compounds with the molecular formula C11H13ClN2O3 underscores the remarkable capabilities of modern mass spectrometry. Through the detailed examination of fragmentation patterns, researchers and analytical scientists can confidently identify and quantify specific isomers, such as the fungicide Boscalid and key pharmaceutical intermediates. The strategic application of advanced analytical workflows, including robust sample preparation and sophisticated MS/MS techniques, is paramount in ensuring the safety and efficacy of products across the agricultural and pharmaceutical industries. This guide serves as a foundational resource for professionals seeking to navigate the complexities of isomer-specific analysis, providing both the theoretical underpinnings and practical methodologies for successful implementation.

References

- 1. Boscalid - Wikipedia [en.wikipedia.org]

- 2. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Automated Sample Preparation for Multi-Residue Pesticide Analysis by LC-MS and GC-MS | Separation Science [sepscience.com]

- 11. agilent.com [agilent.com]

- 12. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

A-Guide-to-the-Physical-and-Chemical-Properties-of-Substituted-Pyridines

<_Step_2>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic structure and susceptibility to functionalization allow for the fine-tuning of molecular properties, making it an indispensable component in the design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the physical and chemical properties of substituted pyridines. We will delve into the intricate interplay of electronic and steric effects of substituents, their profound influence on basicity (pKa), reactivity towards electrophiles and nucleophiles, and their characteristic spectroscopic signatures. This document is intended to serve as a detailed resource, bridging fundamental principles with practical applications and experimental methodologies for professionals in the field.

Part 1: The Pyridine Core: A Universe of Possibilities

The pyridine ring, a six-membered aromatic heterocycle, is structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution has profound consequences on the molecule's electronic landscape and chemical behavior. The nitrogen atom, being more electronegative than carbon, imparts a dipole moment to the molecule and reduces the electron density of the aromatic system.[1] The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet, which is crucial for its basicity.[1] These intrinsic properties make the pyridine ring a versatile scaffold in drug development, capable of engaging in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[2]

Part 2: The Decisive Role of Substituents on Physical Properties

The true versatility of the pyridine nucleus is unlocked through the strategic placement of substituents. These appended groups can dramatically alter the parent molecule's physical properties through a combination of electronic and steric effects.

Electronic Effects: A Tale of Induction and Resonance

Substituents exert their electronic influence through two primary mechanisms: inductive and resonance effects.

-

Inductive Effects (I): This effect is transmitted through the sigma bond framework and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), pull electron density away from the ring (-I effect), while electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density into the ring (+I effect).[3]

-

Resonance Effects (M): This effect involves the delocalization of pi-electrons and lone pairs between the substituent and the pyridine ring. EDGs with lone pairs, such as amino (-NH₂) and methoxy (-OCH₃), can donate electron density into the ring through resonance (+M effect). Conversely, EWGs with pi bonds, like carbonyl (-CHO) and nitro (-NO₂) groups, can withdraw electron density via resonance (-M effect).[4]

The interplay of these effects dictates the electron density at various positions on the ring, profoundly impacting the molecule's properties.[4]

Caption: Inductive and resonance effects of substituents on the pyridine ring.

Steric Effects: The Influence of Bulk and Position

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are in close proximity.[5] The size and position of a substituent can hinder the approach of reagents to a reaction center or influence the conformation of the molecule.[5][6] For instance, bulky substituents at the 2- and 6-positions (ortho to the nitrogen) can sterically hinder reactions at the nitrogen atom or at adjacent ring carbons.[7]

Table 1: Steric Parameters of Common Substituents

| Substituent | Taft Steric Parameter (Es)[8] |

| -H | 0.00 |

| -CH₃ | -1.24 |

| -C₂H₅ | -1.31 |

| -i-C₃H₇ | -1.71 |

| -t-C₄H₉ | -2.78 |

| -C₆H₅ | -3.82 |

| -F | -0.46 |

| -Cl | -0.97 |

| -Br | -1.16 |

| -I | -1.40 |

| -OCH₃ | -0.55 |

| -CN | -0.51 |

| -NO₂ | -2.52 |

Note: More negative E_s values indicate greater steric hindrance.

pKa and Basicity: The Proton's Perspective

The basicity of pyridine, a critical parameter in drug design, is quantified by the pKa of its conjugate acid, the pyridinium ion. The pKa of unsubstituted pyridine is approximately 5.2.[3] Substituents significantly modulate this value:

-

Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).[3][9]

-

Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less basic (lower pKa).[3][10]

-

Steric hindrance from bulky groups ortho to the nitrogen can impede the approach of a proton, leading to a decrease in basicity.[3]

Table 2: pKa Values of Selected Monosubstituted Pyridines

| Substituent Position | Substituent | pKa[9][11][12][13] |

| 4 | -NH₂ | 9.11 |

| 4 | -OCH₃ | 6.58 |

| 4 | -CH₃ | 6.02 |

| - | -H | 5.23[1] |

| 4 | -Cl | 3.83 |

| 4 | -CN | 1.90 |

| 4 | -NO₂ | 1.61 |

| 3 | -CH₃ | 5.68 |

| 2 | -CH₃ | 5.97 |

| 2 | -Cl | 0.72 |

Solubility and Lipophilicity (LogP/LogD): Balancing Act for Bioavailability

The ability of a drug to dissolve in aqueous and lipid environments is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[14] Lipophilicity is commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water).[14] For ionizable compounds like pyridines, LogD (the distribution coefficient at a specific pH) is a more relevant parameter.[15]

Substituents play a key role in tuning these properties:

-

Polar substituents (e.g., -OH, -NH₂, -COOH) increase aqueous solubility and decrease LogP/LogD.[16]

-

Nonpolar substituents (e.g., alkyl, aryl groups) decrease aqueous solubility and increase LogP/LogD.[15][16]

According to Lipinski's Rule of 5, a guideline for drug-likeness, an orally active drug should ideally have a LogP value less than 5.[17]

Part 3: The Reactivity Landscape of Substituted Pyridines

The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom define its reactivity.

Electrophilic Aromatic Substitution (SEAr): A Reluctant Participant

The pyridine ring is significantly less reactive towards electrophiles than benzene.[18] The electronegative nitrogen atom deactivates the ring, and under the acidic conditions often required for SEAr, the nitrogen is protonated, further deactivating the ring.[19] When substitution does occur, it is highly regioselective for the 3-position (meta-position).[20] This is because the cationic intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, where a destabilizing resonance structure places the positive charge on the nitrogen atom.[20]

Caption: Regioselectivity in the electrophilic substitution of pyridine.

The reactivity of the pyridine ring towards electrophiles can be enhanced by the introduction of electron-donating groups or by conversion to the corresponding N-oxide.[21]

Nucleophilic Aromatic Substitution (SNAr): A Favorable Encounter

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[22][23] Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[22][24] This is not possible for attack at the 3-position.[22]

The presence of a good leaving group (e.g., a halide) at the 2- or 4-position is typically required for SNAr to proceed.[25] The reactivity is further enhanced by the presence of electron-withdrawing groups on the ring.[25]

Caption: Mechanism of nucleophilic aromatic substitution on a 2-halopyridine.

N-Functionalization: The Nitrogen's Role

The lone pair on the pyridine nitrogen is readily available for reactions with electrophiles, leading to the formation of pyridinium salts. Common N-functionalization reactions include:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acyl halides or anhydrides.

-

Oxidation: Reaction with peroxy acids to form pyridine-N-oxides.

Formation of a pyridinium salt significantly increases the ring's susceptibility to nucleophilic attack.[25]

Metal-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C and C-N bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is particularly valuable for the functionalization of halopyridines.[26][27] While bromopyridines are generally more reactive, advancements in catalyst and ligand design have enabled the efficient coupling of the more readily available and economical chloropyridines.[26]

Part 4: Spectroscopic Fingerprints of Substituted Pyridines

Spectroscopic techniques are indispensable for the characterization of substituted pyridines.

NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effect of the nitrogen deshields the ring protons, with the α-protons (at C2 and C6) being the most deshielded. Substituents cause predictable shifts in the proton resonances.

-

¹³C NMR: The carbon atoms of the pyridine ring also resonate in the aromatic region (δ 120-150 ppm). The chemical shifts are sensitive to the electronic effects of substituents.[28]

IR Spectroscopy

The IR spectrum of pyridine derivatives shows characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹.[29] The positions of these bands can be influenced by the nature and position of substituents.[30]

UV-Vis Spectroscopy

Pyridine and its derivatives exhibit characteristic UV absorption bands arising from π → π* and n → π* electronic transitions.[31] The positions and intensities of these bands are sensitive to substitution and solvent polarity. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[31]

Part 5: Essential Experimental Protocols

Determination of pKa by NMR Titration

This protocol allows for the determination of the pKa of a pyridine derivative by monitoring the change in the chemical shift of a ring proton as a function of pH.[32]

Caption: Workflow for the determination of pKa by NMR titration.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions of the pyridine compound at a constant concentration in buffers of varying pH (e.g., from pH 2 to pH 8).

-

NMR Acquisition: Record the ¹H NMR spectrum for each sample, ensuring consistent experimental parameters.[32]

-

Data Analysis: Identify a proton on the pyridine ring that shows a significant change in chemical shift upon protonation of the nitrogen.

-

Plotting: Plot the observed chemical shift (δ) of this proton against the pH of the solution.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the appropriate equation.[32]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of a halopyridine with an arylboronic acid.[26]

Materials:

-

Halopyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[26]

-

Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)[26]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)[26]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[26][33]

Procedure:

-

Inert Atmosphere: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid, base, palladium catalyst, and ligand.[26]

-

Solvent Addition: Add the degassed solvent via syringe.[26]

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir.[33]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC).[26]

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method such as column chromatography.[26]

Part 6: Conclusion

The physical and chemical properties of substituted pyridines are a direct consequence of the interplay between the intrinsic electronic nature of the pyridine ring and the electronic and steric effects of its substituents. A thorough understanding of these principles is paramount for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of these fundamental concepts, supported by quantitative data and practical experimental protocols, to serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds. The continued exploration of pyridine chemistry will undoubtedly lead to further innovations and advancements in these critical areas of science.

Part 7: References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

At which position(s) does nucleophilic aromatic substitution occur in pyridine? Study.com. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [Link]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

-

Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2020). Inorganic Chemistry. [Link]

-

Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

-

EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi National Journal of Chemistry. [Link]

-

Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

-

Electrophilic substitution on pyridine. Química Organica.org. [Link]

-

Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. (1990). Canadian Journal of Chemistry. [Link]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2009). Pharmaceutical Research. [Link]

-

Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). Molecules. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). Molecules. [Link]